

Spectroscopic Data of 2-(Hydroxymethyl)pyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-4-ol

CAS No.: 933030-89-8

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Introduction

2-(Hydroxymethyl)pyridin-4-ol, a bifunctional pyridine derivative, represents a versatile scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a pyridine ring, a primary alcohol, and a hydroxyl group at the 4-position—impart a unique combination of properties, including the potential for hydrogen bonding, metal chelation, and diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and materials development. Spectroscopic analysis provides the fundamental data required for this characterization.

This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Hydroxymethyl)pyridin-4-ol**. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and first-principle spectroscopic theory to provide a robust, predictive framework for its characterization. A critical focus is placed on the phenomenon of keto-enol tautomerism, which profoundly influences the spectroscopic features of 4-hydroxypyridines.

The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyridine systems is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form.[1][2][3][4] This equilibrium is highly sensitive to the local environment, including solvent polarity, pH, and temperature.[1] The pyridone form is often favored in polar, protic solvents like water or methanol, while the hydroxypyridine form may be more prevalent in non-polar solvents.[1] This dynamic equilibrium is the single most important factor in interpreting the compound's spectroscopic data, as both tautomers will present distinct spectral signatures.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **2-(Hydroxymethyl)pyridin-4-ol** in solution. The observed chemical shifts and coupling patterns will be a population-weighted average of the two tautomeric forms present under the experimental conditions. For clarity, predictions are provided for both the hydroxypyridine and pyridone forms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is essential for obtaining reliable and reproducible NMR data.

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Hydroxymethyl)pyridin-4-ol** in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
 - Expert Insight: The choice of solvent is critical. DMSO- d_6 is highly recommended as its polarity can stabilize both tautomers, and its residual water peak does not obscure most signals. More importantly, it allows for the observation of exchangeable protons (from the -OH and -NH groups), which appear as broad singlets. In contrast, using D_2O will result in

the exchange of these protons for deuterium, causing their signals to disappear, a technique often used to confirm their presence.

- Instrumentation: Utilize a modern NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
 - Perform a D_2O exchange experiment: acquire a spectrum, add one drop of D_2O , shake well, and re-acquire the spectrum to identify exchangeable protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is advised. COSY reveals ^1H - ^1H coupling networks, while HSQC correlates each proton to its directly attached carbon atom.[\[5\]](#)[\[6\]](#)

Predicted ^1H NMR Spectral Data

The pyridine ring protons will form an AMX spin system. The proton at position 6 (H-6) will be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

Proton Assignment	Predicted δ (ppm) - Hydroxypyridine Form	Predicted δ (ppm) - Pyridone Form	Multiplicity	Coupling Constants (J, Hz)
H-6	~8.0 - 8.2	~7.5 - 7.7	d	J \approx 5-6 Hz
H-5	~6.7 - 6.9	~6.1 - 6.3	dd	J \approx 5-6 Hz, 2-3 Hz
H-3	~6.8 - 7.0	~6.4 - 6.6	d	J \approx 2-3 Hz
-CH ₂ -	~4.6 - 4.8	~4.5 - 4.7	s (or d if OH couples)	-
4-OH	~9.5 - 11.0	N/A	br s	Exchangeable
1-NH	N/A	~10.0 - 12.0	br s	Exchangeable
CH ₂ -OH	~5.0 - 6.0	~5.0 - 6.0	br s (or t)	Exchangeable

Note: Chemical shifts are referenced to TMS and are predictive. Actual values will depend on solvent and concentration. Data is inferred from related structures.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides information on the carbon skeleton. The carbon bearing the hydroxyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are key indicators of the dominant tautomeric form.

Carbon Assignment	Predicted δ (ppm) - Hydroxypyridine Form	Predicted δ (ppm) - Pyridone Form	Key Feature
C-2	~155 - 160	~150 - 155	Site of hydroxymethyl group
C-3	~110 - 115	~105 - 110	
C-4	~160 - 165	~175 - 185	C=O character in pyridone form
C-5	~110 - 115	~108 - 113	
C-6	~145 - 150	~138 - 142	
-CH ₂ -	~60 - 65	~58 - 63	Aliphatic carbon

Note: The most significant difference is the chemical shift of C-4, which shifts substantially downfield in the pyridone tautomer due to its carbonyl character.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups and can provide strong evidence for the dominant tautomer in the solid state.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid or liquid samples due to its simplicity and minimal sample preparation.[\[15\]](#)[\[16\]](#)

Objective: To identify key functional groups and probe the tautomeric equilibrium.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[\[17\]](#) Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[\[18\]](#)[\[19\]](#)

- **Sample Application:** Place a small amount of the solid **2-(Hydroxymethyl)pyridin-4-ol** sample directly onto the ATR crystal.
- **Acquisition:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.^[15] Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the O-H, N-H, C=O, C=C, and C=N bonds. The presence and position of the C=O stretch is the most definitive feature for identifying the pyridone tautomer.

Wavenumber (cm ⁻¹)	Vibration Type	Tautomer	Significance and Interpretation
3200-3500 (broad)	O-H stretch (alcohol)	Both	Indicates the presence of the hydroxymethyl group. Broadness is due to hydrogen bonding.
~3000-3300 (broad)	O-H stretch (phenol-like)	Hydroxypyridine	Overlaps with other stretches but indicates the enol form.
~3000-3100 (broad)	N-H stretch	Pyridone	Strong evidence for the keto tautomer.
~1640-1680 (strong)	C=O stretch (amide)	Pyridone	This is the key diagnostic peak. Its presence strongly indicates the pyridone form is dominant.
1580-1620	C=C / C=N ring stretches	Both	Characteristic of the pyridine ring system. [20] [21] [22] [23]
1400-1500	C=C / C=N ring stretches	Both	Further fingerprint absorptions for the aromatic ring.
~1000-1100	C-O stretch (alcohol)	Both	Corresponds to the C-O single bond of the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique ideal for polar molecules like **2-(Hydroxymethyl)pyridin-4-ol**, as it typically generates the protonated molecular ion $[M+H]^+$ with minimal fragmentation.

[24][25][26]

Objective: To determine the accurate molecular mass and observe characteristic fragmentation patterns.

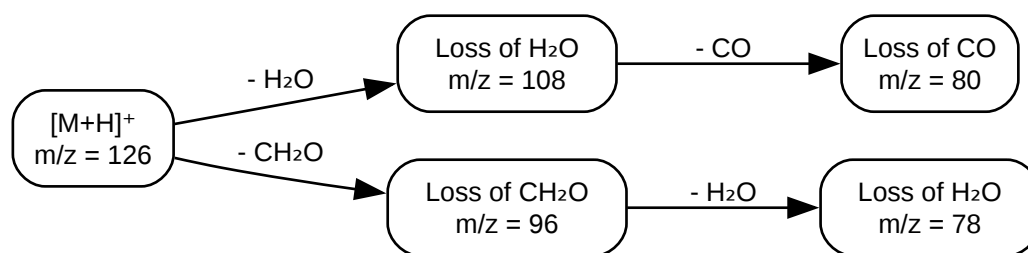
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.[26]
- **Ionization:** Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[24] A heated drying gas (nitrogen) assists in desolvation.
- **Analysis:** Acquire the mass spectrum in positive ion mode. The mass analyzer will separate ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
- **Tandem MS (MS/MS):** To induce and analyze fragmentation, the $[M+H]^+$ ion can be isolated and subjected to collision-induced dissociation (CID).[24]

Predicted Mass Spectral Data

The molecular formula of **2-(Hydroxymethyl)pyridin-4-ol** is $\text{C}_6\text{H}_7\text{NO}_2$. Molecular Weight: 125.13 g/mol . Predicted $[M+H]^+$ (Monoisotopic): m/z 126.0550

The fragmentation of the protonated molecule will likely proceed through the loss of small, stable neutral molecules.



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